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Compound of Interest

Compound Name: 3-oxopent-4-enoic acid

Cat. No.: B1238681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-oxopent-4-enoic acid, including its

chemical identity, physicochemical properties, a plausible experimental protocol for its

synthesis, and a visualization of the synthetic pathway.

Chemical Identity
The nomenclature and various identifiers for 3-oxopent-4-enoic acid are crucial for accurate

database searches and unambiguous communication in scientific literature.

IUPAC Name: 3-oxopent-4-enoic acid[1]

Synonyms: 3-oxo-4-pentenoic acid, 4-Pentenoic acid, 3-oxo-, 3-keto-4-pen tenoic acid[1]

CAS Number: 152826-72-7[1]

PubChem CID: 5312944[1]

ChEBI ID: 137761[1]

Molecular Formula: C₅H₆O₃[1]

Canonical SMILES: C=CC(=O)CC(=O)O[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1238681?utm_src=pdf-interest
https://www.benchchem.com/product/b1238681?utm_src=pdf-body
https://www.benchchem.com/product/b1238681?utm_src=pdf-body
https://www.benchchem.com/product/b1238681?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxo-4-pentenoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxo-4-pentenoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxo-4-pentenoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxo-4-pentenoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxo-4-pentenoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxo-4-pentenoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxo-4-pentenoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


InChI Key: KSSFGJUSMXZBDD-UHFFFAOYSA-N[1]

Physicochemical Properties
Quantitative data for 3-oxopent-4-enoic acid is summarized below. It is important to note that

the available data is primarily from computational predictions. Experimental data for this

compound is not readily available in the public domain.

Property Value Source

Molecular Weight 114.10 g/mol PubChem[1]

Monoisotopic Mass 114.031694049 Da PubChem[1]

XLogP3-AA (LogP) -0.2 PubChem[1]

Hydrogen Bond Donors 1 PubChem[1]

Hydrogen Bond Acceptors 3 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Exact Mass 114.031694 g/mol PubChem[1]

Topological Polar Surface Area 54.4 Å² PubChem[1]

Heavy Atom Count 8 PubChem[1]

Complexity 126 PubChem[1]

Experimental Protocol: Synthesis of 3-oxopent-4-
enoic acid
A detailed experimental protocol for the synthesis of 3-oxopent-4-enoic acid is not explicitly

described in the reviewed literature. However, a plausible and standard method for its

preparation is the hydrolysis of its corresponding ethyl ester, ethyl 3-oxopent-4-enoate. The

following protocol is based on a general procedure for the alkaline hydrolysis of β-keto esters.

[2]

Objective: To synthesize 3-oxopent-4-enoic acid via the hydrolysis of ethyl 3-oxopent-4-

enoate.
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Materials:

Ethyl 3-oxopent-4-enoate

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (1 M solution)

Diethyl ether or Ethyl acetate (for extraction)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Distilled water

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Magnetic stirrer and heating mantle

Rotary evaporator

Procedure:

Saponification:

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxopent-4-

enoate in a minimal amount of a suitable solvent (e.g., ethanol) if necessary.

Add an equimolar amount of a 1 M aqueous solution of sodium hydroxide.

Stir the reaction mixture at room temperature. The reaction progress can be monitored by

thin-layer chromatography (TLC). The hydrolysis of β-keto esters is typically complete

within a few hours to overnight.[2]

Work-up and Extraction:

Once the reaction is complete, transfer the mixture to a separatory funnel.

Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted

starting material. Discard the organic layer.
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Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow

addition of 1 M HCl or H₂SO₄. Ensure the solution remains cold during acidification.

Extract the acidified aqueous layer multiple times with fresh portions of diethyl ether or

ethyl acetate.

Combine the organic extracts.

Drying and Solvent Removal:

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

3-oxopent-4-enoic acid.

Purification (Optional):

If necessary, the crude product can be further purified by techniques such as column

chromatography or recrystallization.

Safety Precautions: Standard laboratory safety procedures should be followed, including the

use of personal protective equipment (safety glasses, lab coat, gloves). All manipulations

should be performed in a well-ventilated fume hood.

Visualization of Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of 3-oxopent-4-enoic
acid from its ethyl ester.

Ethyl 3-oxopent-4-enoate
+

NaOH (aq)

Saponification
(Hydrolysis)

1. Reaction Acidification
(e.g., HCl)

2. Work-up Extraction
(e.g., Diethyl Ether)

3. Isolation 3-oxopent-4-enoic acid4. Final Product

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 3-oxopent-4-enoic acid.

Biological Activity and Applications
Currently, there is limited information available in peer-reviewed literature regarding the specific

biological activities or drug development applications of 3-oxopent-4-enoic acid. Further

research is required to elucidate its potential roles in biological systems or as a therapeutic

agent.

Spectral Data
Experimental spectral data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 3-
oxopent-4-enoic acid are not widely available in public databases. Researchers are advised

to acquire this data upon synthesis and purification of the compound. Some commercial

suppliers may possess this data upon request.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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